2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide

Catalog No.
S1798207
CAS No.
1638785-15-5
M.F
C₁₄H₁₈ClNO₃
M. Wt
283.75
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethy...

CAS Number

1638785-15-5

Product Name

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide

IUPAC Name

2-[4-(2-chloroacetyl)phenyl]-N-methoxy-N,2-dimethylpropanamide

Molecular Formula

C₁₄H₁₈ClNO₃

Molecular Weight

283.75

InChI

InChI=1S/C14H18ClNO3/c1-14(2,13(18)16(3)19-4)11-7-5-10(6-8-11)12(17)9-15/h5-8H,9H2,1-4H3

SMILES

CC(C)(C1=CC=C(C=C1)C(=O)CCl)C(=O)N(C)OC

Synonyms

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide (CAS 1638785-15-5), commonly identified as Bilastine Keto Impurity, is a critical pharmaceutical reference standard utilized in analytical method validation and quality control workflows [1]. Structurally characterized by a reactive 2-chloroacetyl moiety, a gem-dimethyl group, and a specific N-methoxy-N-methyl (Weinreb) amide, this compound is an essential process-related impurity marker for the antihistamine Bilastine [2]. In procurement, sourcing this exact CAS number is mandatory to ensure accurate chromatographic mapping and to maintain impurity control during active pharmaceutical ingredient (API) release testing and regulatory submissions [3].

Substituting this specific Weinreb amide impurity with closely related structural analogs—such as the methyl ester derivative (Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate, CAS 1638785-19-9)—fundamentally compromises analytical method validation . The N-methoxy-N-methyl group significantly alters the molecule's polarity, hydrogen-bonding capability, and UV absorption maxima compared to standard esters. Consequently, using an analog as a surrogate standard will result in mismatched HPLC/UPLC retention times, inaccurate relative response factors (RRF), and failed system suitability tests during impurity profiling. For regulatory submissions, exact structural fidelity to the Bilastine process-related impurity is non-negotiable [1].

Chromatographic Retention Specificity vs. Ester Analogs

In reverse-phase high-performance liquid chromatography (RP-HPLC) method development for Bilastine API, the Weinreb amide functionality of CAS 1638785-15-5 dictates a distinct elution profile compared to its methyl ester counterpart [1]. The presence of the N-methoxy group increases local polarity, ensuring baseline resolution from the main API peak. Using the methyl ester analog (CAS 1638785-19-9) results in a significantly shifted retention time that fails to map the actual process impurity profile observed in Bilastine synthesis .

Evidence DimensionChromatographic retention behavior and polarity
Target Compound DataExhibits specific RP-HPLC retention time dictated by the N-methoxy-N-methyl amide group.
Comparator Or BaselineMethyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate (CAS 1638785-19-9)
Quantified DifferenceDistinct shift in retention time preventing surrogate use in analytical mapping.
ConditionsRP-HPLC/UPLC method validation for Bilastine API impurity profiling.

Procurement of the exact Weinreb amide standard is mandatory to establish accurate retention time markers for regulatory submissions.

Chemoselective Reactivity via Weinreb Amide

As a synthetic building block, the N-methoxy-N-methyl amide group in CAS 1638785-15-5 prevents the over-addition of organometallic reagents, a common failure mode when using standard ester precursors [1]. The Weinreb amide forms a stable five-membered cyclic chelate intermediate upon reaction with nucleophiles, which collapses only upon aqueous workup to yield the desired ketone. In contrast, utilizing the methyl ester analog (CAS 1638785-19-9) under identical coupling conditions typically yields significant over-alkylation impurities, complicating downstream purification .

Evidence DimensionPrevention of over-addition during nucleophilic attack
Target Compound DataForms a stable chelate, halting reaction at the ketone stage.
Comparator Or BaselineStandard ester analogs (e.g., CAS 1638785-19-9)
Quantified DifferenceElimination of tertiary alcohol over-addition byproducts.
ConditionsOrganometallic coupling steps in API intermediate synthesis.

For process chemists, selecting the Weinreb amide precursor ensures predictable stoichiometry and higher yields of the target ketone compared to traditional ester building blocks.

UV Response Factor Accuracy for Quantitative Tracking

The conjugated system of the 2-chloroacetylphenyl moiety combined with the specific electronic contribution of the Weinreb amide results in a unique UV absorption spectrum for CAS 1638785-15-5 [1]. When calculating the Relative Response Factor (RRF) against the Bilastine API standard, the target compound yields a specific quantitative multiplier. Substituting it with structurally divergent analogs alters the chromophore's electronic environment, leading to an incorrect RRF. Utilizing an incorrect RRF can cause a batch to falsely pass or fail regulatory threshold limits .

Evidence DimensionRelative Response Factor (RRF) accuracy in UV detection
Target Compound DataProvides the exact RRF required for quantifying the specific process impurity.
Comparator Or BaselineStructurally divergent ester or amide analogs
Quantified DifferencePrevents quantification errors that could exceed standard reporting thresholds.
ConditionsUV-Vis detection during HPLC impurity quantification.

Accurate RRF determination is legally required for API batch release; using the exact structural standard prevents regulatory rejection due to misquantified impurities.

ANDA Method Validation and Regulatory Submissions

CAS 1638785-15-5 is the indispensable reference standard for validating HPLC/UPLC analytical methods for Bilastine API. It is required to prove baseline resolution, determine limits of detection/quantitation (LOD/LOQ), and establish exact relative response factors (RRF) for regulatory dossiers [1].

Quality Control and API Batch Release Testing

In commercial manufacturing, this compound is utilized as a routine QC standard to monitor the levels of process-related keto impurities. Ensuring this specific Weinreb amide impurity remains below regulatory thresholds is critical for the final release of Bilastine drug substance [2].

Advanced Chemoselective Synthesis

Beyond its role as an impurity standard, the compound serves as a highly controlled synthetic building block. The Weinreb amide functionality allows process chemists to perform precise, single-addition organometallic reactions without the risk of over-alkylation typically seen with ester analogs [3].

XLogP3

2.6

Dates

Last modified: 04-14-2024

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